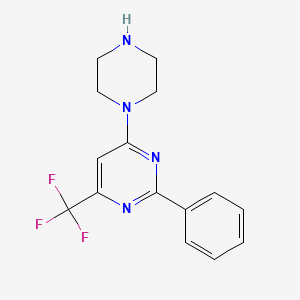

2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

カタログ番号 B2669409

CAS番号:

1443979-16-5

分子量: 308.308

InChIキー: HCXWWKUHDNPEGW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

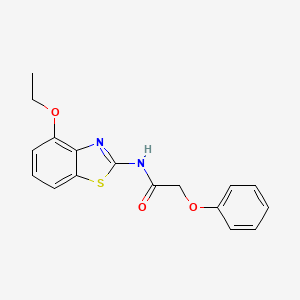

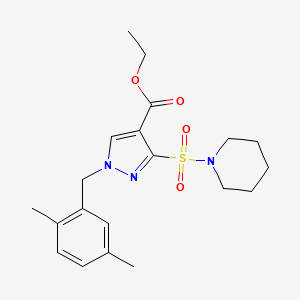

“2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine” is a biochemical used for proteomics research . It has a molecular formula of C15H15F3N4 and a molecular weight of 308.30 .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . A method reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring attached to a phenyl group and a piperazine ring, with a trifluoromethyl group also attached to the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C15H15F3N4 and a molecular weight of 308.30 .科学的研究の応用

1. Electron Transporting Materials

- Utilization in Organic Electronics : Pyrimidine-containing compounds, such as 2-Phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine, have been used in the development of star-shaped compounds for organic electronics. These compounds show favorable electronic affinity and high triplet energy levels, leading to their application in blue phosphorescent organic light-emitting devices (OLEDs) (Yin et al., 2016).

2. DNA Interaction

- Structural Analysis in DNA Binding : Research on unfused aromatic systems with piperazino substituents has provided insights into the structural requirements for DNA interactions. Such compounds, including variations of pyrimidine derivatives, exhibit different binding modes to DNA, ranging from intercalation to groove-binding, influencing their biological activity (Wilson et al., 1990).

3. Herbicidal Activity

- Agricultural Applications : Pyrimidine derivatives have been explored for their herbicidal properties. Modifications on the pyrimidine ring, such as the addition of a trifluoromethyl group, affect the compound's herbicidal activity and selectivity between weeds and crops (Nezu et al., 1996).

4. Antimicrobial Activity

- Medical Research and Drug Development : Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. This includes the development of novel dithiocarbamate derivatives bearing pyrimidine rings, which have demonstrated significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

5. Material Science

- Mesomorphic Complexes : Pyrimidine derivatives are used in the formation of mesomorphic complexes, particularly in mixtures with triazine derivatives. These compounds exhibit interesting properties like forming hydrogen-bonded heterodimers and rosette-type associates, relevant in the field of soft matter physics (Kohlmeier et al., 2013).

6. Crystallography

- Molecular Structure Analysis : Research in crystallography involving pyrimidine derivatives has provided valuable insights into molecular conformations and interactions. This includes studies on the crystalline structures of compounds like 4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide (Al-Omary et al., 2014).

7. Antiviral Research

- Discovery of Antiviral Agents : Pyrimidine derivatives have shown potential as antiviral agents. For example, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase is a significant advancement in the field of medicinal chemistry (Thalji et al., 2013).

8. Antitumor Activity

- Cancer Research and Treatment : Novel pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. This includes diaryl urea derivatives containing pyrimidine groups, which have exhibited significant inhibitory activities against various cancer cell lines (Zhao et al., 2013).

特性

IUPAC Name |

2-phenyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4/c16-15(17,18)12-10-13(22-8-6-19-7-9-22)21-14(20-12)11-4-2-1-3-5-11/h1-5,10,19H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXWWKUHDNPEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(5-Fluoropyridin-2-yl)propan-2-amine

1211579-37-1

![2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2669336.png)

![(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2669337.png)

![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)